Plantaginin
Overview
Description
Plantaginin is a glycosyloxyflavone, specifically a flavonoid glycoside, that is found in various plants, including Plantago major and Salvia plebeia . It is known for its antioxidant properties and has been studied for its potential therapeutic effects, including antimicrobial, antiviral, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Plantaginin can be synthesized through the glycosylation of scutellarein, a flavonoid, with a β-D-glucopyranosyl residue at position 7 via a glycosidic linkage . The reaction typically involves the use of glycosyl donors and acceptors under specific conditions to ensure the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as Plantago major. The extraction process includes drying the plant material, followed by solvent extraction using hydroalcoholic solutions . The extracts are then purified to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Plantaginin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Plantaginin has a wide range of scientific research applications:
Mechanism of Action
Plantaginin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells . The compound also inhibits the production of inflammatory mediators, thereby reducing inflammation . The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Baicalein: Another flavonoid with antioxidant and anti-inflammatory properties.
Hispidulin: A flavonoid known for its anti-inflammatory and neuroprotective effects.
Homoplantaginin: A flavonoid glycoside similar to this compound, found in Salvia plebeia.
Uniqueness
This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids . Its wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects, also sets it apart from similar compounds .
Properties
IUPAC Name |
5,6-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-14-17(26)19(28)20(29)21(32-14)31-13-6-12-15(18(27)16(13)25)10(24)5-11(30-12)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGRLRAUZWGZJP-IAAKTDFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318276 | |
Record name | Plantaginin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26046-94-6 | |
Record name | Plantaginin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26046-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plantaginin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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